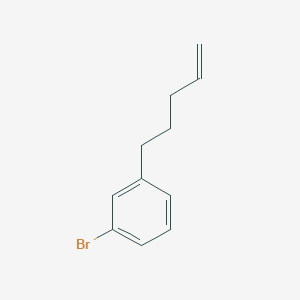

5-(3-Bromophenyl)-1-pentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUIKCXMGPLPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 3 Bromophenyl 1 Pentene

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in 5-(3-bromophenyl)-1-pentene is a site of high electron density, making it susceptible to a variety of addition and oxidation reactions.

Hydroboration is a powerful method for the functionalization of alkenes, and in the case of this compound, it offers a route to alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comwikipedia.org The reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond, followed by oxidation, typically with hydrogen peroxide and a base. masterorganicchemistry.comwikipedia.org This process results in the formation of 5-(3-bromophenyl)pentan-1-ol.

The hydroboration-oxidation of an alkene is a two-step process that results in the net addition of water across the double bond. wikipedia.orgmasterorganicchemistry.com The reaction is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the double bond. wikipedia.org The process is also stereospecific, with the hydrogen and hydroxyl group adding to the same side of the double bond (syn-addition). wikipedia.orgmasterorganicchemistry.com

Table 1: Reagents and Products in Hydroboration-Oxidation

| Reactant | Reagents | Product |

| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | 5-(3-Bromophenyl)pentan-1-ol |

The regioselectivity of hydroboration is influenced by both steric and electronic factors. bolivianchemistryjournal.orgscielo.org.bo The boron atom preferentially adds to the less sterically hindered carbon of the double bond. bolivianchemistryjournal.orgscielo.org.boredalyc.org In aryl-substituted olefins, the phenyl group's electronic influence is less directive than alkyl groups in guiding the boron to the terminal carbon. scielo.org.boredalyc.org However, for terminal alkenes like this compound, the steric hindrance at the internal carbon of the double bond is the dominant factor, leading to the preferential addition of the boron atom to the terminal carbon. This results in the formation of the anti-Markovnikov product upon oxidation. masterorganicchemistry.comwikipedia.org The use of bulkier hydroborating agents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity. masterorganicchemistry.comscielo.org.bo

Beyond hydroboration-oxidation, other oxidation reactions can be employed to introduce oxygen-containing functional groups. For instance, epoxidation of the terminal alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield 2-(3-(3-bromophenyl)propyl)oxirane. This epoxide is a versatile intermediate that can be opened by various nucleophiles to generate a range of di-functionalized products.

The terminal alkene of this compound can be reduced to the corresponding alkane, yielding 1-bromo-3-pentylbenzene. libretexts.orglibretexts.org This is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the alkene in the presence of a metal catalyst. libretexts.orglibretexts.org Common catalysts for this transformation include platinum, palladium, and nickel. libretexts.org The reaction is generally exothermic and proceeds with syn-addition of the hydrogen atoms across the double bond. libretexts.orglibretexts.org

The process involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orgyoutube.com This facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the carbons of the former double bond. libretexts.orgyoutube.com

Table 2: Conditions for Catalytic Hydrogenation

| Reactant | Catalyst | Product |

| This compound | Pt, Pd, or Ni | 1-Bromo-3-pentylbenzene |

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of amines. While specific studies on the hydroamination of this compound are not prevalent in the searched literature, the general reactivity of terminal alkenes suggests its potential as a substrate in such transformations. These reactions are often catalyzed by early transition metal, lanthanide, or actinide complexes and can provide access to a variety of amine-containing molecules. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect of these studies and is often controlled by the choice of catalyst and reaction conditions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation is typically catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts. wikipedia.orglibretexts.org For a terminal alkene like this compound, several types of olefin metathesis are possible, including cross-metathesis, ring-closing metathesis (if another alkene is present in a suitable position), and ring-opening metathesis polymerization. libretexts.orgtamu.edu

In the context of this compound, cross-metathesis with another olefin can lead to the formation of new, longer-chain alkenes. The reaction proceeds via a metallacyclobutane intermediate, as proposed in the Chauvin mechanism. libretexts.org The efficiency and stereoselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. nih.gov

| Catalyst Type | Metal Center | Key Characteristics |

|---|---|---|

| Grubbs Catalysts | Ruthenium (Ru) | High tolerance to various functional groups, air and moisture stability. wikipedia.org |

| Schrock Catalysts | Molybdenum (Mo) or Tungsten (W) | High reactivity, often used for challenging substrates. wikipedia.org |

Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring provides a handle for a variety of substitution and coupling reactions.

While nucleophilic aromatic substitution (SNAr) on simple aryl halides is generally challenging, it can be facilitated by the presence of strongly electron-withdrawing groups or through specific reaction mechanisms. nih.gov In the case of this compound, direct nucleophilic displacement of the bromide is not a facile process under standard conditions. However, transformations can be achieved under more forcing conditions or through alternative pathways such as those involving transition metal catalysis.

Homolytic aromatic substitution (HAS) offers another pathway to functionalize the aromatic ring. This type of reaction involves the substitution of the bromine atom by a radical species. rsc.org Modern HAS methods often utilize photoredox catalysis, employing ruthenium or iridium complexes, or metal-free organic dyes, to generate the necessary radical intermediates under mild, light-induced conditions. rsc.org These reactions provide an alternative to traditional methods that may require harsh reagents like tributyltin hydride. rsc.orgrsc.org

Cross-coupling reactions are a cornerstone of modern organic synthesis and represent a primary mode of reactivity for the aryl bromide in this compound. This topic is typically covered in detail under a separate section focusing on the synthesis of derivatives.

Intramolecular Cyclization Reactions

The presence of both an aryl bromide and a terminal alkene in the same molecule opens up the possibility of intramolecular reactions to form cyclic structures.

Intramolecular radical cyclization is a powerful method for constructing five-membered rings. In the case of this compound, the formation of an aryl radical at the site of the bromine atom can be initiated, typically using a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride. This aryl radical can then add to the terminal double bond in an intramolecular fashion. According to Baldwin's rules, the 5-endo-trig cyclization required to form a six-membered ring is generally disfavored, while the 5-exo-trig cyclization to form a five-membered ring, in this case, a substituted indan (B1671822), is a favored pathway. However, examples of 5-endo-trig radical cyclizations have been reported under specific conditions. researchgate.net The initial cyclization would lead to a five-membered ring with a primary radical on the exocyclic methylene (B1212753) group, which is then quenched to afford the final indan product.

| Reaction Type | Key Reagents | Product Type | Governing Principle |

|---|---|---|---|

| Radical Cyclization | AIBN, Bu3SnH | Substituted Indan | Baldwin's Rules (5-exo-trig favored) |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Transformations

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research detailing the reactivity and transformational chemistry of the compound this compound. While the foundational concepts of intramolecular carbolithiation, anionic cyclization, and various functionalization strategies are well-established for related aryl halides and alkenyl systems, direct experimental studies focused solely on this compound are not readily found in the public domain.

The requested analysis, structured around specific sections of intramolecular carbolithiation, anionic cyclization, and derivatization, presupposes the existence of a body of research that applies these synthetic methodologies to this compound. However, extensive searches have not yielded specific data, such as reaction conditions, yields, or stereochemical outcomes for this particular substrate.

General principles of organic synthesis allow for predictions regarding the behavior of this compound. For instance, the presence of a bromo-aromatic group and a terminal alkene suggests that it could be a viable candidate for intramolecular cyclization reactions. The process would likely involve a halogen-metal exchange to form an aryllithium species, followed by an intramolecular nucleophilic attack on the pentenyl double bond. The stereoselectivity of such a cyclization would be influenced by the reaction conditions, including the choice of solvent and the presence of chiral ligands.

Similarly, functionalization and derivatization could be achieved through various means. The aromatic bromine atom could participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. The terminal double bond offers another site for transformations like hydroboration-oxidation to yield an alcohol, or epoxidation followed by ring-opening to create a diol.

Despite these theoretical possibilities, the absence of specific published research on this compound prevents a detailed and scientifically accurate discussion as per the requested outline. The scientific community has documented these types of reactions on a wide array of similar molecules, but the specific application to and results for this compound remain uncharacterized in available literature. Therefore, the creation of data tables and a thorough discussion of research findings for the specified transformations of this compound is not possible at this time.

Further research would be required to elucidate the specific reactivity and synthetic utility of this compound in the contexts of intramolecular carbolithiation, anionic cyclization, and other derivatization strategies.

Mechanistic Investigations of Reactions Involving 5 3 Bromophenyl 1 Pentene and Its Analogues

Elucidation of Reaction Mechanisms for Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like 5-(3-bromophenyl)-1-pentene, the intramolecular Heck reaction is a prominent and well-studied transformation. wikipedia.org The mechanism of the intramolecular Heck reaction can proceed through different pathways—neutral, cationic, or anionic—depending on the reaction conditions, particularly the ligands and additives used. wikipedia.orgprinceton.edu

The generally accepted catalytic cycle for the neutral pathway begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the pendant alkene to the resulting arylpalladium(II) intermediate. The subsequent step is a migratory insertion of the alkene into the aryl-palladium bond, which forms the new carbon-carbon bond and a cyclic alkylpalladium(II) intermediate. The final step is typically a β-hydride elimination to yield the cyclized product and a hydridopalladium(II) complex, which then undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst. diva-portal.org

The regioselectivity of the intramolecular Heck reaction of this compound is of significant interest. The cyclization can potentially lead to different ring sizes. The 5-exo-trig cyclization would result in a five-membered ring with an exocyclic double bond, while a 6-endo-trig cyclization would form a six-membered ring with an endocyclic double bond. In practice, 5-exo cyclizations are generally favored in intramolecular Heck reactions. wikipedia.org For this compound, this would lead to the formation of a substituted indane derivative. However, tandem processes can also occur, where the initial cyclization is followed by further reactions, potentially leading to more complex polycyclic structures like benzobicyclo[3.2.1]octene derivatives. nih.gov

Factors influencing the reaction pathway and product distribution in palladium-catalyzed cross-coupling reactions are summarized in the table below.

| Factor | Influence on Mechanism and Outcome |

| Ligands | The nature of the phosphine (B1218219) ligands can influence the electron density at the palladium center, affecting the rates of oxidative addition and reductive elimination. Chiral ligands can induce enantioselectivity in the formation of stereocenters. chim.it |

| Base | The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. Its strength and nature can affect the overall reaction rate. |

| Additives | Silver or thallium salts can be used to promote a cationic pathway by abstracting the halide from the arylpalladium(II) intermediate, which can alter the regioselectivity and reactivity. princeton.edu |

| Solvent | The polarity of the solvent can influence the stability of intermediates, particularly in the cationic pathway. mdpi.com |

Understanding Regio- and Stereoselectivity in Addition and Cyclization Reactions

The terminal alkene in this compound is susceptible to a variety of addition and cyclization reactions, with the regio- and stereochemical outcomes being of primary importance.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal double bond in this compound is expected to proceed with high regioselectivity. The boron atom adds to the less substituted carbon (anti-Markovnikov addition), and the hydrogen adds to the more substituted carbon. This is a concerted syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. nih.govclockss.org Subsequent oxidation of the organoborane intermediate with hydrogen peroxide occurs with retention of configuration, yielding the corresponding primary alcohol. rsc.org The stereoselectivity is influenced by the steric bulk of the borane (B79455) reagent used; bulkier reagents like 9-BBN enhance the regioselectivity. clockss.orgelsevierpure.com

Epoxidation: The epoxidation of the alkene can be achieved using peroxy acids. For a terminal alkene like that in this compound, the reaction is generally regioselective for the double bond. The stereoselectivity of the epoxidation can be influenced by the presence of nearby chiral centers or by using chiral epoxidizing agents, though for this achiral substrate, a racemic mixture of epoxides would be expected with standard reagents. The subsequent ring-opening of the epoxide can be highly regioselective, depending on the nucleophile and whether the reaction is performed under acidic or basic conditions. Current time information in Bangalore, IN.

Intramolecular Cyclization: As mentioned earlier, palladium-catalyzed intramolecular reactions are highly relevant. The formation of benzobicyclo[3.2.1]octene derivatives from substrates similar to this compound highlights the potential for tandem cyclization reactions. nih.govelsevierpure.com The stereochemistry of the newly formed ring junctions is often controlled by the transition state geometry, with chair-like transition states being favored, leading to specific diastereomers. princeton.edu

The following table summarizes the expected outcomes for key addition and cyclization reactions of this compound.

| Reaction | Reagents | Expected Regioselectivity | Expected Stereoselectivity |

| Hydroboration-Oxidation | 1. BH₃•THF or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov (Boron on C1) | Syn-addition |

| Epoxidation | m-CPBA | Selective for the alkene | Racemic |

| Intramolecular Heck | Pd(OAc)₂, PPh₃, base | 5-exo cyclization favored | Dependent on catalyst and conditions |

Characterization of Radical Intermediates and Chain Propagation Pathways

Radical reactions offer an alternative pathway for the cyclization of this compound. The generation of a radical at the aryl position, typically through the reaction of the aryl bromide with a radical initiator like tributyltin hydride (Bu₃SnH) and AIBN, can initiate an intramolecular cyclization.

The aryl radical generated can add to the pendant alkene. Similar to the intramolecular Heck reaction, the regioselectivity of this radical cyclization is governed by Baldwin's rules and steric factors. The 5-exo-trig cyclization is generally kinetically favored over the 6-endo-trig cyclization for 5-hexenyl radicals and their analogues, leading to the formation of a five-membered ring. wikipedia.org This results in a cyclopentylmethyl radical, which is then quenched by a hydrogen atom donor (e.g., Bu₃SnH) to give the final product.

The general steps in a radical chain reaction are initiation, propagation, and termination.

Initiation: Formation of the initial radical species.

Propagation: A series of steps where a radical reacts to form a new radical. In the case of this compound, this would involve the aryl radical formation, intramolecular cyclization, and hydrogen atom abstraction.

Termination: The consumption of radicals, for example, by radical-radical combination.

The table below outlines a plausible radical cyclization mechanism for this compound.

| Step | Description |

| 1. Radical Generation | An aryl radical is formed at the C-Br bond, typically initiated by a radical initiator. |

| 2. Intramolecular Cyclization | The aryl radical adds to the terminal alkene in a 5-exo fashion to form a five-membered ring and a primary alkyl radical. |

| 3. Hydrogen Abstraction | The resulting alkyl radical abstracts a hydrogen atom from a donor (e.g., Bu₃SnH) to yield the cyclized product and a new stannyl (B1234572) radical, which continues the chain reaction. |

Integration of Computational and Experimental Approaches for Mechanism Determination

The elucidation of complex reaction mechanisms often relies on a synergistic approach that combines experimental observations with computational modeling. mdpi.com Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction pathways, transition state structures, and the energetics of intermediates. chim.itmdpi.com

For reactions involving this compound, computational studies can provide valuable insights that complement experimental findings:

Cross-Coupling Reactions: DFT calculations can be used to model the different possible pathways (neutral, cationic, anionic) of the intramolecular Heck reaction, helping to rationalize the observed product distributions under different experimental conditions. mdpi.com The energies of the transition states for 5-exo versus 6-endo cyclization can be calculated to predict the regioselectivity.

Stereoselectivity: The origins of stereoselectivity in addition and cyclization reactions can be investigated by calculating the energies of the diastereomeric transition states. chim.it For example, in the hydroboration reaction, the preference for syn-addition can be rationalized by examining the geometry of the four-membered transition state.

Radical Reactions: Computational methods can be employed to study the potential energy surfaces of radical cyclization reactions, providing information on the barriers for different cyclization modes and helping to understand the factors that control the regioselectivity.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring of reactions provide crucial data that can be used to validate or refine computational models. The combination of these approaches leads to a more complete and detailed understanding of the reaction mechanism at a molecular level.

Advanced Spectroscopic Characterization of 5 3 Bromophenyl 1 Pentene and Bromoaryl Alkene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 5-(3-bromophenyl)-1-pentene is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the 3-bromophenyl ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these protons will show complex splitting patterns (multiplets) arising from spin-spin coupling.

The protons of the 1-pentene (B89616) moiety will be observed in the upfield region. The terminal vinyl protons (=CH₂) are expected to resonate around δ 4.9-5.1 ppm, appearing as distinct multiplets due to geminal and vicinal coupling. The internal vinyl proton (-CH=) will likely be found further downfield, around δ 5.7-5.9 ppm, as a complex multiplet resulting from coupling to the adjacent vinyl and allylic protons. The allylic protons (-CH₂-CH=) are expected around δ 2.0-2.3 ppm, while the other methylene (B1212753) groups of the pentenyl chain will appear as multiplets in the δ 1.4-2.7 ppm range.

For a similar compound, 1-(but-3-enyl)-3-chlorobenzene, the aromatic protons appear as a multiplet between δ 7.08-7.18 ppm, and the vinyl protons are observed at δ 4.88-5.00 ppm and 5.68-5.82 ppm. rsc.org The methylene protons adjacent to the aromatic ring and the double bond are found at δ 2.61 ppm and δ 2.26-2.32 ppm, respectively. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.5 | m |

| -CH=CH₂ | 5.7 - 5.9 | m |

| =CH₂ | 4.9 - 5.1 | m |

| Ar-CH₂- | 2.5 - 2.7 | t |

| -CH₂-CH₂-Ar | 1.6 - 1.8 | m |

| -CH₂-CH= | 2.0 - 2.3 | m |

m = multiplet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the aromatic carbons are expected in the δ 120-145 ppm region. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and is expected to appear in the lower end of this range, around δ 122 ppm. The quaternary aromatic carbon to which the pentenyl chain is attached will resonate around δ 142-144 ppm.

The alkene carbons will have characteristic shifts, with the terminal =CH₂ carbon appearing around δ 115 ppm and the internal -CH= carbon at approximately δ 138 ppm. The sp³ hybridized carbons of the pentenyl chain will be found in the upfield region of the spectrum, typically between δ 30-36 ppm.

In the case of 1-(but-3-enyl)-3-chlorobenzene, the aromatic carbons resonate at δ 126.48, 127.13, 129.04, 129.99, 134.47, and 144.32 ppm. rsc.org The alkene carbons are found at δ 115.80 and 137.99 ppm, while the methylene carbons appear at δ 35.47 and 35.68 ppm. rsc.org For pent-1-ene, the carbon atoms of the double bond (C=C) exhibit higher chemical shifts compared to the alkyl group carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | 142 - 144 |

| -CH=CH₂ | ~138 |

| =CH₂ | ~115 |

| Ar-CH₂- | ~35 |

| -CH₂- | ~30-33 |

Two-Dimensional NMR Techniques (e.g., DEPT, HMBC, HMQC)

Two-dimensional NMR techniques are invaluable for assigning the complex spectra of molecules like this compound.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for the unambiguous identification of the methylene groups in the pentenyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded (¹J_CH coupling). ustc.edu.cnlibretexts.orglibretexts.orgcolumbia.edu This would allow for the direct assignment of each proton signal to its corresponding carbon atom in both the aromatic ring and the pentenyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically ²J_CH and ³J_CH). ustc.edu.cnlibretexts.orglibretexts.orgcolumbia.edu For this compound, HMBC would be crucial for confirming the connectivity between the bromophenyl ring and the pentenyl chain by showing correlations between the benzylic protons and the aromatic carbons, as well as correlations between the protons and carbons within the pentenyl chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for both the aromatic and alkene moieties.

Aromatic C-H stretch: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Alkenyl C-H stretch: A medium intensity band is also anticipated above 3000 cm⁻¹, usually around 3080 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Aliphatic C-H stretch: Strong bands will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the methylene groups of the pentenyl chain. libretexts.org

C=C stretch (alkene): A medium intensity band is expected in the 1640-1680 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

C=C stretch (aromatic): One or more bands of variable intensity will be observed in the 1450-1600 cm⁻¹ range.

C-H out-of-plane bending (alkene): For a monosubstituted alkene (R-CH=CH₂), strong bands are expected around 910 cm⁻¹ and 990 cm⁻¹. libretexts.org

C-H out-of-plane bending (aromatic): The substitution pattern on the benzene (B151609) ring influences the position of these strong bands, which typically appear in the 690-900 cm⁻¹ region. For a meta-disubstituted ring, characteristic bands are expected.

C-Br stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

For 1-(but-3-enyl)-3-chlorobenzene, characteristic IR peaks are observed at 1641 cm⁻¹ (C=C stretch) and in the 780 cm⁻¹ region (C-H bending). rsc.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium |

| Alkenyl C-H Stretch | ~3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Alkene C=C Stretch | 1640 - 1680 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Alkene C-H Bending | 910, 990 | Strong |

| Aromatic C-H Bending | 690 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds.

C=C stretch (alkene and aromatic): The C=C stretching vibrations of both the alkene and the aromatic ring are expected to give rise to strong signals in the Raman spectrum, typically in the 1600-1680 cm⁻¹ region.

C-Br stretch: The carbon-bromine bond is expected to produce a characteristic and relatively intense Raman signal. For aliphatic bromides, this is often observed around 539-564 cm⁻¹. aps.org The position for an aryl bromide will be in a similar region.

Breathing modes of the aromatic ring: A strong, sharp signal corresponding to the symmetric ring breathing vibration is a characteristic feature of benzene derivatives in Raman spectra.

The Raman spectrum of aqueous bromine shows a peak around 307.8 cm⁻¹. researchgate.net For liquid bromine, a strong non-resonant scattering is observed. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (Δν, cm⁻¹) | Intensity |

| C=C Stretch (Alkene) | 1640 - 1660 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound and its derivatives, mass spectrometry provides crucial information about the presence of the bromine atom and the aliphatic chain.

The mass spectrum of an alkene is typically characterized by allylic cleavage, which leads to the formation of a stable allylic cation. youtube.com For this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. A prominent fragmentation pathway would involve the cleavage of the C-C bond between the third and fourth carbon atoms of the pentene chain, resulting in a resonance-stabilized allylic cation.

The presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 1:1. This isotopic signature is a key indicator for the presence of bromine in the molecule.

Aromatic compounds often fragment to form a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable seven-membered aromatic ring cation. youtube.com For this compound, while the formation of a tropylium ion is possible, the fragmentation would be influenced by the bromo-substituent on the phenyl ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₁H₁₃⁷⁹Br]⁺ | 224 | Molecular ion peak |

| [C₁₁H₁₃⁸¹Br]⁺ | 226 | Isotopic molecular ion peak |

| [C₈H₈⁷⁹Br]⁺ | 183 | Loss of C₃H₅ radical (allylic cleavage) |

| [C₈H₈⁸¹Br]⁺ | 185 | Isotopic peak for allylic cleavage fragment |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

| [C₅H₉]⁺ | 69 | Pentenyl cation |

| [C₃H₅]⁺ | 41 | Allyl cation |

Note: The m/z values are predicted based on general fragmentation patterns and may vary in an actual spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org The absorption of light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, the most significant absorptions are typically due to π → π* and n → π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the bromophenyl group. The phenyl ring is a chromophore that absorbs in the UV region. The presence of a bromine atom, a halogen substituent, can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The alkene double bond also contributes to the UV absorption, but its effect is less pronounced than that of the aromatic ring. youtube.com

Conjugated systems, where double bonds are separated by a single bond, lead to a significant increase in the wavelength of maximum absorption (λmax). youtube.comyoutube.com While this compound is not a fully conjugated system, the interaction between the π-electrons of the phenyl ring and the double bond can influence the electronic transitions.

In a study of various alkenes, it was observed that conjugated structures exhibit sharp ultraviolet signals. researchgate.net For instance, styrene (B11656), which has a vinyl group attached to a phenyl ring, shows sharp UV absorbance bands. researchgate.net Similarly, bromoaryl alkene derivatives with extended conjugation would be expected to absorb at longer wavelengths.

Table 2: Expected UV-Vis Absorption Data for Bromoaryl Alkenes

| Compound | Chromophore | Expected λmax (nm) | Transition Type |

| This compound | Bromophenyl, Alkene | ~260-280 | π → π |

| Styrene | Phenyl, Alkene (conjugated) | ~245, 282, 291 | π → π |

| (E)-1-Bromo-2-phenylethene | Bromostyrene (conjugated) | >280 | π → π* |

Note: The λmax values are approximate and can be influenced by the solvent and other structural features.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. ubc.ca

The introduction of a bromine atom into a molecule can significantly influence its crystal packing due to the potential for halogen bonding and other intermolecular interactions. nih.gov In the crystal structure of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, the structure was confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the structures of various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have been confirmed by X-ray diffraction analysis. mdpi.com

A single crystal X-ray diffraction study of this compound would provide precise data on the conformation of the pentene chain, the planarity of the phenyl ring, and the orientation of the bromine atom relative to the rest of the molecule. It would also reveal any intermolecular interactions, such as C-H···π or Br···Br contacts, that stabilize the crystal lattice.

Table 3: Crystallographic Data for Representative Bromoaryl Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (Z)-1-Bromo-1-nitro-2-phenylethene | Orthorhombic | Pbca | - | researchgate.net |

| 1-(4-Bromophenyl)but-3-yn-1-one | Monoclinic | P2₁/n | Planar geometry, C-H···O hydrogen bonding | nih.gov |

| N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | - | - | Confirmed structure with uncoordinated water molecule | nih.gov |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- youtube.comresearchgate.netnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings | mdpi.com |

Note: This table presents data from related compounds to illustrate the type of information obtained from X-ray diffraction studies.

Research Applications and Potential Utilities in Chemical Science

Building Block for Complex Organic Synthesis

The presence of two distinct reactive sites—the terminal double bond and the carbon-bromine bond on the phenyl ring—allows for sequential and selective chemical modifications. This dual reactivity is highly advantageous in the construction of intricate molecular architectures.

While the terminal alkene and aryl halide functionalities are common motifs in the synthesis of natural products and their analogues, specific applications of 5-(3-bromophenyl)-1-pentene in the total synthesis of natural products have not been extensively documented in publicly available scientific literature. The related compound, 5-bromo-1-pentene (B141829), has been utilized as a starting material in the synthesis of natural products like DL-histrionicotoxin and in the preparation of estradiol (B170435) analogues. sigmaaldrich.comchemicalbook.com This suggests the potential of this compound as a building block for creating complex natural product-like molecules. magtech.com.cn

A notable application of this compound is in the synthesis of advanced pharmaceutical intermediates and scaffolds. The compound serves as a key starting material for the creation of novel heterocyclic systems with potential biological activity.

A significant example is the synthesis of a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . mdpi.com In this multi-step synthesis, 3-bromobenzonitrile, which can be derived from this compound through appropriate functional group transformations, is reacted with N-(substituted phenyl)hydrazine carboxamide. mdpi.com This reaction yields a range of 1,2,4-triazole (B32235) derivatives.

These synthesized triazole analogs have been evaluated for their anticancer activity against a panel of human cancer cell lines. mdpi.com The study revealed that several of these compounds exhibit significant growth inhibitory effects on various cancer cell lines, highlighting the potential of the 5-(3-bromophenyl) moiety as a key structural element in the design of new anticancer agents. mdpi.com The 1,2,4-triazole scaffold itself is a well-known pharmacophore present in numerous biologically active compounds. nih.gov

Table 1: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

| Starting Material Precursor | Key Reagent | Product Scaffold | Potential Biological Activity |

| This compound | 3-Bromobenzonitrile | 5-(3-Bromophenyl)-4H-1,2,4-triazole | Anticancer |

This table illustrates the role of this compound as a precursor to a key intermediate in the synthesis of biologically active triazole compounds.

The development of such molecular scaffolds is a crucial aspect of medicinal chemistry, aiming to create novel structures with improved therapeutic properties. nih.govnih.govmdpi.com

The terminal alkene of this compound provides an opportunity for stereoselective transformations to introduce chirality into the molecule. Reactions such as asymmetric hydrogenation, dihydroxylation, or epoxidation could, in principle, be employed to create stereochemically defined building blocks. These chiral intermediates would be highly valuable in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. However, specific examples of the use of this compound in the preparation of stereochemically defined molecules are not yet prevalent in the scientific literature. General methods for the stereoselective synthesis of various organic compounds are well-established. sigmaaldrich.comnih.gov

Applications in Advanced Materials Science Research

The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the development of functional polymers and self-assembling systems.

The terminal double bond in this compound allows it to act as a monomer in polymerization reactions. Copolymerization of this monomer with simple olefins like ethylene (B1197577) or propylene (B89431) could lead to the formation of functionalized polyolefins. The pendant 3-bromophenyl groups along the polymer chain would introduce specific functionalities that are not present in conventional polyolefins.

These bromine-functionalized polymers could serve as platforms for post-polymerization modification. rsc.org The bromine atoms can be transformed into a variety of other functional groups through reactions such as cross-coupling, substitution, or metallation. This approach would allow for the tailoring of the polymer's properties, such as its polarity, solubility, and thermal stability, for specific applications. While the general concept of using functionalized monomers is common in polymer chemistry, the specific use of this compound for creating functionalized polyolefins is an area that remains to be explored in detail.

Molecules containing rigid phenyl groups and flexible alkyl chains are known to exhibit liquid crystalline properties. The structure of this compound, and more specifically its derivatives, could be conducive to forming organized supramolecular structures through self-assembly. By modifying the pentene chain or by elaborating the phenyl ring, it might be possible to design molecules that exhibit mesophases, a state of matter between a conventional liquid and a solid crystal.

The study of such self-assembly properties is crucial for the development of new materials with applications in displays, sensors, and nanotechnology. While there are reports on the liquid crystal properties of other brominated compounds and Schiff bases, psu.eduresearchgate.net dedicated studies on the self-assembly and liquid crystalline behavior of derivatives of this compound are not currently found in the literature.

Development of Novel Catalytic Systems and Methodologies

While specific research detailing the use of this compound in the development of novel catalytic systems is not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule suggest its potential as a substrate in various catalytic reactions. The presence of a terminal double bond and an aryl bromide moiety makes it a candidate for a range of transformations that are central to modern synthetic chemistry.

The terminal alkene is susceptible to a variety of catalytic processes, including but not limited to:

Metathesis: Alkene metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound could be employed in ring-closing metathesis (RCM) to synthesize cyclic structures, or in cross-metathesis with other alkenes to create more complex molecules.

Hydrofunctionalization: The double bond can undergo a range of catalytic hydrofunctionalization reactions, such as hydroboration, hydrosilylation, and hydroamination, to introduce new functional groups at the terminal position.

Polymerization: As a monomer, this compound could be polymerized using transition metal catalysts to produce polymers with pendant bromophenyl groups. These bromine-containing polymers could have applications in materials science, for example, as flame retardants or as precursors for further functionalization.

The aryl bromide component of the molecule is a key functional group for cross-coupling reactions, which are fundamental to the construction of complex organic molecules. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Potential catalytic applications involving the aryl bromide include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst would replace the bromine atom with a new carbon-based substituent.

Heck Reaction: The aryl bromide can be coupled with an alkene, a reaction also typically catalyzed by palladium, to form a new, more substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would lead to the formation of an arylethynyl derivative.

The bifunctional nature of this compound makes it a particularly interesting substrate for developing tandem or sequential catalytic reactions, where both the alkene and the aryl bromide are functionalized in a controlled manner to rapidly build molecular complexity.

Exploration in Bioorganic Chemistry for Bioactive Molecule Development

The application of this compound and its derivatives in bioorganic and medicinal chemistry is an area of active investigation. The 3-bromophenyl motif is a common feature in many biologically active compounds, and the pentenyl chain provides a flexible linker and a site for further chemical modification.

A notable area of research involves the use of derivatives of 5-(3-bromophenyl) structures in the development of potential anticancer agents. For instance, a series of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity. mdpi.com The 1,2,4-triazole ring system is a well-established pharmacophore found in numerous therapeutic agents. mdpi.com In these studies, the 3-bromophenyl group is a key structural component of the synthesized molecules.

The research findings indicated that some of these triazole derivatives exhibited significant growth inhibitory effects against various cancer cell lines. mdpi.com For example, one of the synthesized compounds demonstrated notable activity against the SNB-75 CNS cancer cell line. mdpi.com Molecular modeling studies suggested that these compounds might exert their anticancer effects by inhibiting tubulin polymerization, a clinically validated target for cancer chemotherapy. mdpi.com The binding of these molecules to the colchicine (B1669291) binding site of tubulin was investigated, with the 3-bromophenyl group potentially contributing to the binding affinity through various interactions. mdpi.com

The following table summarizes the anticancer screening results for a selection of the synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against a panel of cancer cell lines.

| Compound ID | Cancer Cell Line | Growth Percent (%) | Growth Inhibition (%) |

| 4e | SNB-75 (CNS Cancer) | -41.25 | 41.25 |

| 4i | SNB-75 (CNS Cancer) | -38.94 | 38.94 |

| 4i | UO-31 (Renal Cancer) | -30.14 | 30.14 |

| 4i | CCRF-CEM (Leukemia) | -26.92 | 26.92 |

| 4i | EKVX (Non-Small Cell Lung Cancer) | -26.61 | 26.61 |

| 4i | OVCAR-5 (Ovarian Cancer) | -23.12 | 23.12 |

Furthermore, the 3-bromo-phenyl structural unit has been incorporated into other molecular scaffolds to develop inhibitors of key biological targets. For example, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been identified as a promising molecular skeleton for the development of pan-HER inhibitors, which are important in cancer therapy. nih.gov

The versatility of the this compound structure allows for its use as a starting material or intermediate in the synthesis of a diverse range of complex molecules with potential applications in drug discovery. The terminal alkene can be functionalized to introduce various pharmacophoric groups, while the aryl bromide provides a handle for late-stage diversification of molecular structure, a valuable strategy in the optimization of lead compounds in medicinal chemistry.

Conclusion and Future Research Directions

Summary of Current Research Status on 5-(3-Bromophenyl)-1-pentene Chemistry

Research on this compound has primarily focused on its utility as a substrate in cross-coupling reactions and as a precursor for more complex molecules. The presence of the aryl bromide moiety allows for classic transformations such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of various aryl, vinyl, and alkynyl groups at the 3-position of the phenyl ring. The terminal alkene offers a complementary reaction site for transformations like hydroboration-oxidation, epoxidation, and olefin metathesis.

The synthesis of the parent compound is not extensively detailed in a wide array of literature, but related structures are often prepared through standard organic transformations. For instance, the synthesis of the closely related compound 5-bromo-1-pentene (B141829) often involves the elimination of hydrogen bromide from 1,5-dibromopentane (B145557). google.comchemicalbook.com One patented method describes heating 1,5-dibromopentane with N,N-dimethylformamide and a catalyst to yield the desired product. google.comchemicalbook.comchemicalbook.com This foundational knowledge provides a basis for the synthesis and subsequent reactivity studies of the title compound. The primary application noted in the literature for related bromo-pentene structures is as a starting material for the synthesis of bioactive molecules and complex natural products like DL-histrionicotoxin. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Identification of Unexplored Reactivity and Remaining Synthetic Challenges

Despite its potential, the full synthetic utility of this compound remains largely untapped. A significant area for future exploration is the development of orthogonal synthetic strategies that can selectively functionalize one group while leaving the other intact for subsequent reactions. For example, performing a transition-metal-catalyzed reaction on the aryl bromide without affecting the alkene, or vice versa, would be a valuable tool for synthetic chemists.

Furthermore, the simultaneous functionalization of both the aryl bromide and the alkene in a single, one-pot reaction is a formidable challenge that has yet to be thoroughly addressed for this specific molecule. Reactions that proceed via radical intermediates, which could potentially engage both reactive sites, are an underexplored area. nih.gov The development of catalytic systems that can control the regioselectivity and stereoselectivity of additions across the double bond, while also mediating a cross-coupling at the aromatic ring, presents a significant synthetic hurdle.

Another challenge lies in the synthesis of the molecule itself. While methods for similar compounds exist, optimizing a high-yielding, cost-effective, and scalable synthesis for this compound is crucial for its broader application. Current methods for analogous compounds can suffer from the use of toxic reagents, harsh reaction conditions, and the formation of byproducts. google.com

Emerging Trends in Aryl-Alkene Chemistry and Functionalization

The broader field of aryl-alkene chemistry is experiencing rapid advancements, with several emerging trends directly applicable to this compound.

Photoredox and Electrocatalysis: These methods have revolutionized the formation of C-C and C-heteroatom bonds under mild conditions. acs.org For this compound, photoredox catalysis could enable novel transformations, such as the direct arylation of the alkene via a radical mechanism or the introduction of functional groups like azides or trifluoromethyl groups. acs.orgacs.org The generation of an aryl radical from the C-Br bond under photocatalytic conditions could trigger intramolecular cyclization onto the pentene chain, leading to the formation of complex polycyclic systems.

Dual Catalysis: The combination of two distinct catalytic cycles in a single reaction vessel allows for the simultaneous activation of both the aryl halide and the alkene. For instance, a cooperative nickel and photoredox catalysis strategy has been used for the arylsilylation of alkenes. epfl.ch Applying such a system to this compound could allow for a three-component coupling, incorporating a third fragment into the molecule in a single step.

C-H Functionalization: While the aryl bromide is a traditional handle for cross-coupling, direct C-H functionalization of the aromatic ring or the allylic/vinylic positions of the pentene chain represents a more atom-economical approach. Rhodium and ruthenium catalysts have shown promise in the C-H alkynylation and alkenylation of arenes and heterocycles, presenting an alternative strategy to functionalize the phenyl ring. mdpi.com

Radical-Based Difunctionalization: Recent strategies have focused on the difunctionalization of alkenes using radical-based approaches. nih.gov A notable trend is the three-component aryl-alkylation of unactivated alkenes, which can rapidly build molecular complexity. nih.govnih.gov This could be envisioned for this compound, where the alkene is functionalized with two new groups simultaneously.

| Emerging Trend | Potential Application to this compound | Key Advantages |

| Photoredox Catalysis | Intramolecular cyclization, introduction of novel functional groups (e.g., azide, CF3). acs.orgacs.org | Mild reaction conditions, generation of reactive radical intermediates. |

| Dual Catalysis | One-pot, multi-component reactions to build molecular complexity. epfl.ch | High efficiency and step economy. |

| C-H Functionalization | Direct modification of the aromatic ring or pentene chain without pre-functionalization. mdpi.com | High atom economy, reduced synthetic steps. |

| Radical Difunctionalization | Simultaneous addition of two different groups across the double bond. nih.govnih.gov | Rapid construction of C(sp3)-rich scaffolds. |

Prospects for Rational Design and Targeted Synthesis of Derived Compounds

The unique structural features of this compound make it an ideal starting point for the rational design and targeted synthesis of a diverse range of compounds.

Pharmaceutical Scaffolds: The β-arylethylamine motif is a common feature in many bioactive molecules. acs.org By functionalizing the alkene with a nitrogen-containing group (e.g., via azidoarylation) and subsequently reducing the azide, this compound could serve as a precursor to novel β-arylethylamine derivatives. acs.org The aryl bromide can then be used as a handle to introduce further diversity, leading to libraries of compounds for drug discovery. Similarly, the synthesis of chiral γ-lactams, another important pharmacophore, can be achieved through cascade reactions of dienes, a strategy that could be adapted from this aryl-alkene. acs.org

Materials Science: The ability to introduce different functional groups at both ends of the molecule makes it a candidate for the synthesis of novel polymers and functional materials. bloomtechz.com For example, polymerization of the alkene, followed by functionalization of the aryl bromide, could lead to polymers with tailored electronic or optical properties.

Complex Molecule Synthesis: The dual reactivity of this compound allows for its use in cascade reactions to build complex polycyclic and heterocyclic structures. For instance, an initial Heck reaction at the aryl bromide could be followed by an intramolecular cyclization involving the pentene chain. The emerging field of dearomative cycloadditions, often enabled by energy transfer catalysis, could also be applied to the phenyl ring to generate C(sp3)-rich three-dimensional scaffolds. acs.org

The future of this compound chemistry lies in harnessing modern synthetic methods to unlock its full potential. By exploring its unexplored reactivity and leveraging emerging trends in catalysis, chemists can utilize this versatile building block for the efficient and targeted synthesis of a wide array of valuable compounds for various applications.

Q & A

Basic: What are the established synthetic routes for 5-(3-Bromophenyl)-1-pentene?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a halogenated pentene derivative (e.g., 5-bromo-1-pentene) using a palladium catalyst . Alternatively, alkylation of 3-bromophenyl Grignard reagents with allylic halides (e.g., 4-pentenyl bromide) under anhydrous conditions can yield the target compound . Key parameters include inert atmosphere (N₂/Ar), temperature control (60–80°C), and catalyst optimization (e.g., Pd(PPh₃)₄).

Advanced: How can researchers optimize reaction conditions to minimize elimination byproducts during synthesis?

Methodological Answer:

Elimination byproducts (e.g., pentene isomers) arise due to β-hydride elimination in palladium-catalyzed reactions or base-mediated dehydrohalogenation. Strategies include:

- Catalyst selection : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing elimination .

- Temperature modulation : Lower reaction temperatures (40–60°C) slow decomposition pathways .

- Additives : Silver salts (Ag₂O) scavenge halides, preventing undesired side reactions .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify vinyl protons (δ 4.8–5.8 ppm, multiplet) and bromophenyl aromatic signals (δ 7.2–7.6 ppm). Coupling constants (J = 10–16 Hz) confirm alkene geometry .

- IR Spectroscopy : C=C stretching (~1640 cm⁻¹) and C-Br absorption (~560 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 226 (M⁺ for C₁₁H₁₁Br) with fragmentation patterns matching the bromophenyl and pentene moieties .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer:

Discrepancies in NMR data often stem from solvent effects or impurity interference . To standardize results:

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) .

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Compare with computational predictions (DFT calculations) for expected shifts .

- Validate purity via GC-MS or HPLC before analysis .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

The bromophenyl group enhances binding affinity to aromatic residues in enzyme active sites, making it a key intermediate for:

- Kinase inhibitors : The alkene moiety allows further functionalization (e.g., epoxidation) for probing steric effects .

- Anticancer agents : Analogues with triazole or thiazolidinone scaffolds show antiproliferative activity in vitro .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Replace Br with electron-withdrawing (e.g., CF₃) or donating groups (e.g., OMe) to modulate electronic effects .

- Alkene modification : Introduce steric hindrance (e.g., methyl branches) to study conformational flexibility .

- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine) to enhance solubility .

- Click chemistry : Use the alkene for Huisgen cycloaddition to append pharmacophores .

Basic: What handling and stability considerations are critical for this compound?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (Ar) to prevent oxidation of the alkene .

- Light sensitivity : Amber vials minimize photodegradation of the C-Br bond .

- Reactivity : Avoid strong bases (risk of elimination) or oxidizing agents (risk of epoxidation) .

Advanced: How can computational modeling predict reaction pathways or decomposition mechanisms?

Methodological Answer:

- DFT calculations : Simulate transition states for elimination (e.g., β-hydride elimination) or coupling reactions to identify rate-limiting steps .

- Molecular dynamics (MD) : Model solvent effects on reaction kinetics .

- QSAR models : Corrogate electronic parameters (Hammett σ) with experimental yields to optimize catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.